3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Description

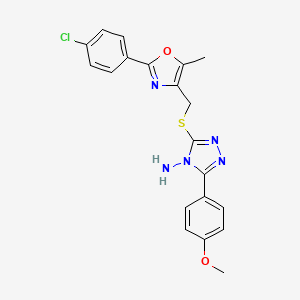

The compound 3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a heterocyclic molecule combining an oxazole and a 1,2,4-triazole core. Key structural features include:

- Oxazole moiety: Substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 3.

- Triazole moiety: Position 5 bears a 4-methoxyphenyl group, while position 3 is linked via a methylthio bridge to the oxazole.

- Functional groups: The chlorine atom (electron-withdrawing) on the oxazole and the methoxy group (electron-donating) on the triazole create a balance of lipophilicity and solubility.

Properties

IUPAC Name |

3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O2S/c1-12-17(23-19(28-12)14-3-7-15(21)8-4-14)11-29-20-25-24-18(26(20)22)13-5-9-16(27-2)10-6-13/h3-10H,11,22H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCBQVQALFYGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NN=C(N3N)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 480.0 g/mol. The structure includes functional groups such as triazole, oxazole, and thioether moieties, which are known to contribute to diverse biological activities.

Biological Activity Overview

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance, a related compound was shown to selectively induce cytotoxic effects on melanoma cells (VMM917), with a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was attributed to the compound's ability to induce S-phase cell cycle arrest and decrease melanin production in these cells .

Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. It is suggested that the compound may inhibit key enzymes or receptors involved in cell signaling pathways, leading to altered cell proliferation and survival rates .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cytotoxicity | Selective toxicity towards melanoma cells; induces cell cycle arrest at S phase |

| Antimicrobial | Potential activity against various pathogens; further studies needed |

| Anti-inflammatory | Preliminary data suggests possible anti-inflammatory effects |

| Antiviral | Similar compounds show antiviral properties; potential for further exploration |

Case Studies

- Melanoma Treatment Study

- Antimicrobial Activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structurally analogous compounds and their key differences:

Key Comparisons

Heterocyclic Core: The target compound uniquely combines oxazole and triazole rings, whereas most analogs feature only a triazole or thiadiazole core . Oxazoles are known for metabolic stability, which may enhance the compound’s pharmacokinetic profile compared to sulfur-containing heterocycles like thiadiazoles .

Similar chloro-substituted triazoles (e.g., ) exhibit enhanced stability but reduced aqueous solubility. Electron-donating groups (e.g., OMe): The 4-methoxyphenyl group on the triazole improves solubility, contrasting with dichlorophenyl analogs .

Biological Activity :

- Compounds with dual chloro substituents (e.g., ) show moderate antimicrobial activity, while methoxy derivatives (e.g., ) are often intermediates with unconfirmed activity. The target’s mixed substituents may offer a balance between potency and solubility.

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling an oxazole-thiol intermediate with a triazole precursor, similar to methods in . Yields for such reactions range from 70–90% under optimized conditions .

Research Findings and Data

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.